![molecular formula C40H51BrNO3P B14752855 [3-[[1-hydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl]amino]-3-oxopropyl]-triphenylphosphanium;bromide](/img/structure/B14752855.png)
[3-[[1-hydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl]amino]-3-oxopropyl]-triphenylphosphanium;bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-[[1-hydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl]amino]-3-oxopropyl]-triphenylphosphanium;bromide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a triphenylphosphanium group and a bromide ion.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [3-[[1-hydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl]amino]-3-oxopropyl]-triphenylphosphanium;bromide involves multiple steps. The starting materials typically include triphenylphosphine and bromide sources, which undergo a series of reactions to form the final product. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety standards.
Analyse Chemischer Reaktionen
Types of Reactions
[3-[[1-hydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl]amino]-3-oxopropyl]-triphenylphosphanium;bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromide ion can be substituted with other nucleophiles in the presence of suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. The reactions typically occur under controlled temperatures and in the presence of solvents like methanol or chloroform.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can produce a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [3-[[1-hydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl]amino]-3-oxopropyl]-triphenylphosphanium;bromide is used as a reagent in organic synthesis and catalysis. Its unique structure allows it to participate in various chemical transformations, making it valuable for developing new synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study cellular processes and molecular interactions. Its ability to interact with specific biomolecules makes it a useful tool for investigating biological pathways and mechanisms.
Medicine
In medicine, this compound has potential therapeutic applications. It may be explored as a drug candidate for treating various diseases due to its unique pharmacological properties.
Industry
In industrial applications, this compound can be used in the development of new materials and chemical processes. Its versatility and reactivity make it suitable for various industrial processes, including the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of [3-[[1-hydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl]amino]-3-oxopropyl]-triphenylphosphanium;bromide involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and influencing cellular processes. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(1-hydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl)acetamide
- N-(1-hydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl)acetamide
Uniqueness
Compared to similar compounds, [3-[[1-hydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl]amino]-3-oxopropyl]-triphenylphosphanium;bromide stands out due to its unique triphenylphosphanium group and bromide ion. These structural features confer distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C40H51BrNO3P |
|---|---|
Molekulargewicht |
704.7 g/mol |
IUPAC-Name |
[3-[[1-hydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl]amino]-3-oxopropyl]-triphenylphosphanium;bromide |
InChI |
InChI=1S/C40H50NO3P.BrH/c1-2-3-4-5-6-10-17-34-24-26-35(27-25-34)28-30-40(32-42,33-43)41-39(44)29-31-45(36-18-11-7-12-19-36,37-20-13-8-14-21-37)38-22-15-9-16-23-38;/h7-9,11-16,18-27,42-43H,2-6,10,17,28-33H2,1H3;1H |
InChI-Schlüssel |
QKRJUTPJMQBOLJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC1=CC=C(C=C1)CCC(CO)(CO)NC(=O)CC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




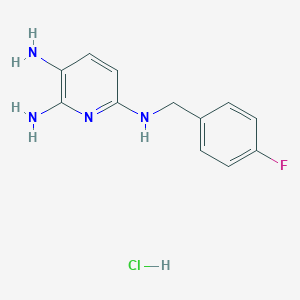
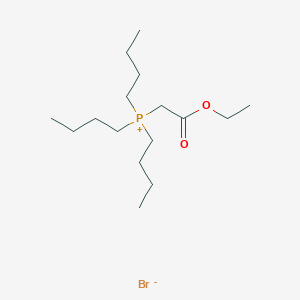

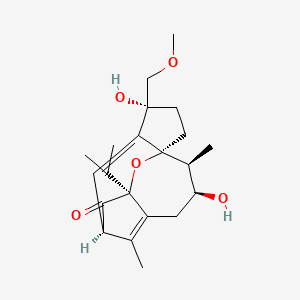
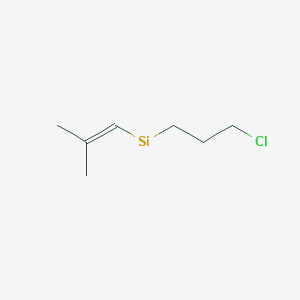
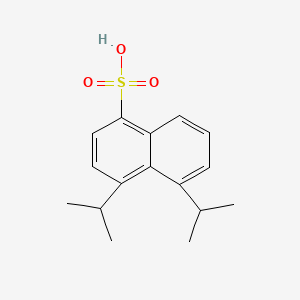
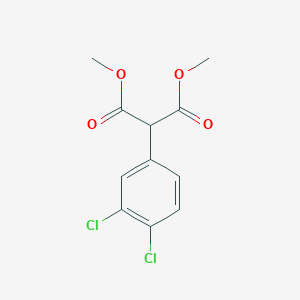
![(2S)-N-[(2R)-1-[[(3S,6S,8S,12S,13R,17R,23S)-13-[(2S)-butan-2-yl]-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8-propan-2-yl-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacosan-16-yl]amino]-4-methyl-1-oxopentan-2-yl]-1-[(2S)-2-hydroxypropanoyl]-N-methylpyrrolidine-2-carboxamide](/img/structure/B14752819.png)
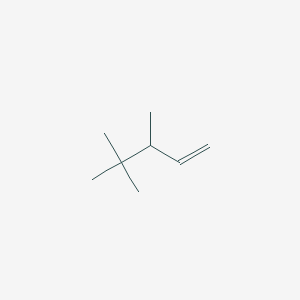
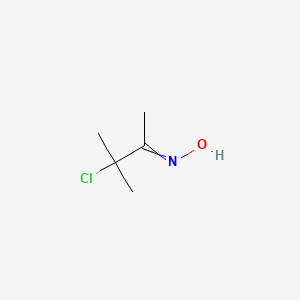

![2,3-Diazabicyclo[2.2.1]hept-2-ene](/img/structure/B14752851.png)
